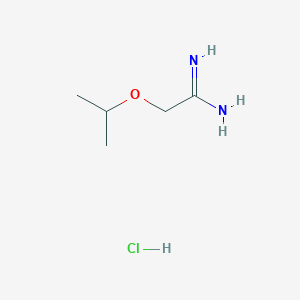

2-(Propan-2-yloxy)ethanimidamide hydrochloride

Overview

Description

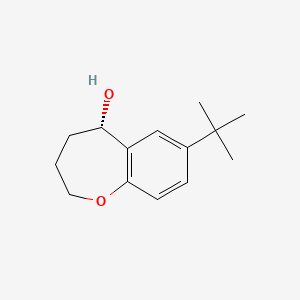

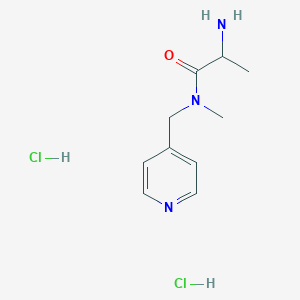

2-(Propan-2-yloxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O . It has a molecular weight of 152.62 g/mol .

Molecular Structure Analysis

The InChI code for 2-(Propan-2-yloxy)ethanimidamide hydrochloride is 1S/C5H12N2O.ClH/c1-4(2)8-3-5(6)7;/h3-4H,6-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-(Propan-2-yloxy)ethanimidamide hydrochloride is an oil at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Applications in Organic Chemistry and Drug Metabolism

Fungal Peroxygenase in Synthesizing Drug Metabolites : A study by Kinne et al. (2009) found that the fungal peroxygenase of Agrocybe aegerita catalyzed hydroxylation of beta-adrenergic blockers and non-steroidal anti-inflammatory drugs, producing human drug metabolites. This showcases the potential use of fungal enzymes in the cost-effective synthesis of drug metabolites, relevant to compounds similar to 2-(Propan-2-yloxy)ethanimidamide hydrochloride (Kinne et al., 2009).

Synthesis of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized complex organic compounds involving steps similar to those in creating derivatives of 2-(Propan-2-yloxy)ethanimidamide hydrochloride. These chemical processes may be applicable in pharmaceutical synthesis and research (Canpolat & Kaya, 2005).

Structurally Diverse Library Generation : Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with similarities to 2-(Propan-2-yloxy)ethanimidamide hydrochloride, in alkylation and ring closure reactions. This highlights the compound's utility in creating diverse chemical libraries, valuable in drug discovery (Roman, 2013).

Applications in Pharmacology

- Anticancer Activity of Analog Compounds : Haridevamuthu et al. (2023) examined the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs, similar in structure to 2-(Propan-2-yloxy)ethanimidamide hydrochloride. Their study suggests potential applications in cancer treatment (Haridevamuthu et al., 2023).

Applications in Analytical Chemistry

Infrared Spectroscopy in Analyzing Alcohol Decomposition : Zawadzki et al. (2001) conducted infrared spectroscopy studies on the decomposition of propan-2-ol, which can be related to analyzing the properties and behaviors of compounds like 2-(Propan-2-yloxy)ethanimidamide hydrochloride (Zawadzki et al., 2001).

Toxicokinetic Studies for Novel Compounds : Richter et al. (2019) performed toxicokinetic studies on new compounds, which is crucial for understanding the interactions and effects of chemicals including those similar to 2-(Propan-2-yloxy)ethanimidamide hydrochloride (Richter et al., 2019).

Applications in Materials Science

- Use in Nickel and Cobalt Chemistry : Ferguson et al. (2011) reported the use of Bis-tris propane in nickel and cobalt chemistry. This indicates potential applications in material science and coordination chemistry, relevant to compounds like 2-(Propan-2-yloxy)ethanimidamide hydrochloride (Ferguson et al., 2011).

Applications in Environmental Science

- Studying Hydrolysis Rate Constants : Jeffers et al. (1989) measured hydrolysis rate constants of chlorinated compounds, which is important for environmental science and could be applied to study compounds like 2-(Propan-2-yloxy)ethanimidamide hydrochloride (Jeffers et al., 1989).

Safety and Hazards

The safety information available indicates that 2-(Propan-2-yloxy)ethanimidamide hydrochloride may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

2-propan-2-yloxyethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(2)8-3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPOLDPPGCMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yloxy)ethanimidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1376555.png)

![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)

![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)

![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)

![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)